Saturated vs. Unsaturated Scaffold: Oxidative Stability and Organoleptic Divergence
The saturated bicyclo[2.2.1]heptane core of the target compound eliminates the susceptibility to autoxidation that plagues the 5,6-unsaturated analog (CAS 66062-79-1). While quantitative accelerated aging data are not publicly available for this exact pair, the patent literature documents a clear organoleptic differentiation: the saturated norbornane series delivers a woody-dry odor profile, whereas the unsaturated norbornene series imparts patchouli, camphor, and fruity notes [1]. For a procurement decision, this translates to predictable fragrance performance in applications requiring oxidative resilience.
| Evidence Dimension | Odor character and inferred oxidative stability |
|---|---|
| Target Compound Data | Woody-dry odor (saturated norbornane scaffold) [1] |
| Comparator Or Baseline | 2-(3,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-2-propanol: patchouli, camphor, fruity notes (unsaturated norbornene scaffold) [1] |
| Quantified Difference | Qualitative: distinct odor families; oxidative stability advantage inferred from absence of allylic C–H bonds |
| Conditions | Organoleptic evaluation by expert perfumers as described in US20080214432A1 |
Why This Matters
Fragrance formulators requiring oxidative stability and a woody-dry character, rather than a patchouli-camphor note, must select the saturated norbornane scaffold.
- [1] Gaudin, J.-M. Perfuming Ingredients of the Woody Type. U.S. Patent Application US20080214432A1, 2006. View Source
